molecular formula C24H39N3O B12397175 Chol-N3

Chol-N3

Cat. No.: B12397175
M. Wt: 385.6 g/mol
InChI Key: YLJZGEPWZDKPTI-OLSVQSNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Chol-N3 undergoes several types of chemical reactions, primarily involving its azide group:

Common reagents and conditions for these reactions include copper catalysts for CuAAc and strain-promoted conditions for SPAAC. The major products formed from these reactions are triazole-containing compounds.

Comparison with Similar Compounds

Chol-N3 is unique due to its bioorthogonal properties and ability to integrate with super-resolution fluorescence microscopy. Similar compounds include other cholesterol-based probes and click chemistry reagents, such as:

This compound stands out due to its ability to provide direct nanoscale imaging of lipid heterogeneity in living cells, making it a valuable tool for studying cellular membrane dynamics .

Properties

Molecular Formula

C24H39N3O

Molecular Weight

385.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-azidopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

YLJZGEPWZDKPTI-OLSVQSNTSA-N

Isomeric SMILES

C[C@H](CCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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